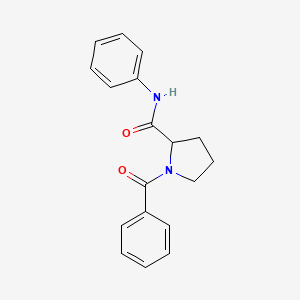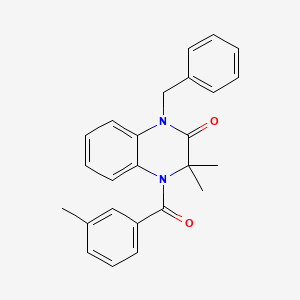
1-benzoyl-N-phenylprolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-phenylprolinamide, also known as BPAM, is a chemical compound that belongs to the class of proline derivatives. BPAM has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.
科学的研究の応用
1-benzoyl-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 1-benzoyl-N-phenylprolinamide has been used as a chiral catalyst for a variety of reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. In medicinal chemistry, 1-benzoyl-N-phenylprolinamide has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-benzoyl-N-phenylprolinamide has been used as a tool for studying protein-protein interactions and enzyme catalysis.
作用機序
The mechanism of action of 1-benzoyl-N-phenylprolinamide is not fully understood, but it is believed to involve the formation of a stable complex between 1-benzoyl-N-phenylprolinamide and the target molecule. This complex can then undergo a variety of reactions, including proton transfer, nucleophilic attack, and hydrogen bonding. The exact nature of these reactions depends on the specific target molecule and the conditions of the reaction.
Biochemical and Physiological Effects:
1-benzoyl-N-phenylprolinamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target molecule and the conditions of the reaction. In some cases, 1-benzoyl-N-phenylprolinamide has been shown to inhibit enzyme activity, while in other cases it has been shown to enhance enzyme activity. 1-benzoyl-N-phenylprolinamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
1-benzoyl-N-phenylprolinamide has several advantages for use in lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-benzoyl-N-phenylprolinamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
将来の方向性
There are several future directions for research on 1-benzoyl-N-phenylprolinamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its potential as a tool for studying protein-protein interactions and enzyme catalysis. Other potential future directions include the investigation of 1-benzoyl-N-phenylprolinamide's potential as a catalyst for new types of reactions and the development of new applications for 1-benzoyl-N-phenylprolinamide in the field of organic chemistry.
合成法
1-benzoyl-N-phenylprolinamide can be synthesized through a variety of methods, including asymmetric synthesis, racemic synthesis, and chiral pool synthesis. The most commonly used method for synthesizing 1-benzoyl-N-phenylprolinamide is asymmetric synthesis, which involves the use of chiral catalysts to produce enantiomerically pure 1-benzoyl-N-phenylprolinamide. This method has been shown to produce high yields of 1-benzoyl-N-phenylprolinamide with excellent enantioselectivity.
特性
IUPAC Name |
1-benzoyl-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-15-10-5-2-6-11-15)16-12-7-13-20(16)18(22)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJNFOZZRUJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-(phenylcarbonyl)prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
![3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5973767.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)